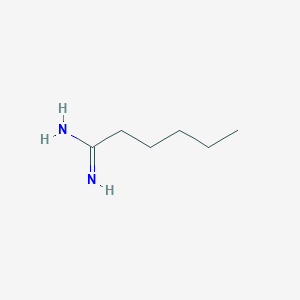

Hexanimidamide

Description

Hexanimidamide (systematic name: N-(1H-benzo[d]imidazol-2-yl)-N'-(phenylsulfonyl)this compound) is a functionalized imidamide derivative synthesized via copper-catalyzed three-component coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes . Its molecular formula is C₂₀H₂₄N₄O₂S, with a molecular weight of 328.10 g/mol . Key structural features include a sulfonyl group (phenylsulfonyl or tosyl), a this compound backbone, and a benzimidazole moiety. The compound exhibits distinct spectral properties, such as IR absorption peaks for NH (3260 cm⁻¹), C=N (1640 cm⁻¹), and SO₂ (1360–1180 cm⁻¹) groups, and NMR signals for aromatic protons (δ 7.2–7.8 ppm) and aliphatic CH₂ groups (δ 1.2–1.8 ppm) .

Properties

IUPAC Name |

hexanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSXCKGIKBUXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402389 | |

| Record name | Hexanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5547-54-6 | |

| Record name | Hexanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of hexanamidine involves several synthetic routes. One common method includes the synthesis of alkyl diphenyl ether, followed by the synthesis of hexanamidine and finally the synthesis of hexanamidine diisethionate . This method uses appropriate alkalis and solvents to increase yield and shorten reaction time. Another method involves the synthesis of hexanamidine from hexanethioic acid, O-ethyl ester .

Chemical Reactions Analysis

Hexanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hexanamidine hydrochloride is a product formed when hexanamidine reacts with hydrochloric acid .

Scientific Research Applications

Hexanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, hexanamidine hydrochloride is used as an anti-helminthic agent effective against tapeworms and other helminths . It has also been shown to have anthelmintic activity in both animals and humans. Additionally, hexanamidine is used as an antiseptic and preservative in pharmaceuticals and cosmetics .

Mechanism of Action

The exact mechanism of action of hexanamidine is not fully understood. it is presumed to be similar to quaternary ammonium compounds, involving binding to the negatively charged lipid membranes of pathogens . This binding disrupts the metabolic processes of the pathogens, leading to their death. Hexanimidamide also inhibits the growth of parasites by interfering with their metabolism or by blocking the release of histamine .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.2 Physicochemical and Spectral Properties

- IR Spectroscopy : All N-sulfonylamidines/imidamides show characteristic NH (3200–3300 cm⁻¹), C=N (1620–1650 cm⁻¹), and SO₂ (1180–1360 cm⁻¹) peaks .

- NMR Spectroscopy : Aliphatic protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.8 ppm) are consistent across derivatives, but sulfonyl substituents cause distinct splitting patterns .

- Mass Spectrometry : Hexanimidamide derivatives fragment into ions at m/z 74, 100, and 328 (M⁺), while hexanamide shows simpler fragmentation (e.g., m/z 115 for M⁺) .

Key Differentiators of this compound

Structural Complexity: The benzimidazole-sulfonylimidamide scaffold enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) absent in simpler amides.

Bioactivity : Sulfonyl and benzimidazole groups enhance binding to biological targets (e.g., enzymes involved in PGE2 synthesis) .

Thermal Stability : Higher melting points (119–122°C) compared to analogs with flexible aliphatic chains (e.g., hexanamide at 101–103°C) .

Biological Activity

Hexanimidamide, a compound with the molecular formula C6H14N2, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of this compound

This compound is primarily recognized for its antiseptic and disinfectant properties. It is often utilized in its diisethionate salt form, which enhances its water solubility compared to other forms such as dihydrochloride. The compound exhibits significant anthelmintic activity , making it effective against various helminths in both human and veterinary medicine.

The mechanism of action of this compound is not completely elucidated; however, it is believed to function similarly to quaternary ammonium compounds. It likely interacts with the negatively charged lipid membranes of pathogens, disrupting their integrity and leading to cell death. This mode of action is common among antiseptics and disinfectants, which target microbial cell membranes.

Anthelmintic Properties

This compound has been shown to effectively combat tapeworms and other helminths. Its efficacy in this regard makes it a valuable agent in treating parasitic infections in both humans and animals. The compound's ability to inhibit the growth and reproduction of these parasites contributes significantly to its therapeutic potential.

Antimicrobial Effects

In addition to its anthelmintic properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit a range of bacteria and fungi, making it a candidate for use in various disinfectant formulations.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | C6H14N2 | Antiseptic, anthelmintic | Disinfectants, veterinary medicine |

| Propamidine | C5H12N2O | Antiseptic | Eye drops, wound care |

| Pentamidine | C23H36N4O2 | Antiprotozoal | Treatment of Pneumocystis pneumonia |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Anthelmintic Efficacy: A clinical trial demonstrated that this compound was effective in treating patients with tapeworm infections, showing a significant reduction in parasite load post-treatment.

- Antimicrobial Assessment: In vitro studies revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

- Safety Profile Evaluation: Toxicological assessments have shown that this compound has a favorable safety profile when used at recommended dosages, making it suitable for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.